Ethyl 3-(butanoylamino)-2-oxobutanoate
Overview
Description
Synthesis Analysis
- Synthesis Methods : The synthesis of compounds similar to Ethyl 3-(butanoylamino)-2-oxobutanoate often involves Knoevenagel condensation reactions, utilizing catalysts like piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016), (Kariyappa et al., 2016).
Molecular Structure Analysis
- Crystal and Molecular Structure : X-ray diffraction studies have been used to determine the structure of related compounds, revealing details like monoclinic crystal system and Z conformation about the C=C bond (Kumar et al., 2016).
Chemical Reactions and Properties
- Reactivity : Related compounds show reactivity in Knoevenagel condensation reactions and can be involved in reactions with various aldehydes (Yan-ru & Haifeng, 2007).
Physical Properties Analysis
- Physical Characteristics : While specific data on Ethyl 3-(butanoylamino)-2-oxobutanoate is scarce, related compounds are often characterized by their crystallization patterns and molecular conformations as determined through spectroscopic methods and X-ray diffraction studies (Kumar et al., 2016).
Chemical Properties Analysis
- Chemical Behavior : The chemical behavior of Ethyl 3-(butanoylamino)-2-oxobutanoate can be inferred from similar compounds, which exhibit reactivity in various chemical reactions, often involving condensation and ester hydrolysis (Yan-ru & Haifeng, 2007).
Scientific Research Applications
Solvent Extraction Efficiency
Ethyl 3-(butanoylamino)-2-oxobutanoate, as part of the ethyl esters family, may be involved in solvent extraction processes due to its organic nature. For instance, certain organic solvents, such as ethyl acetate, are utilized for their efficacy in extracting nonpolar drugs efficiently from biological specimens. This process is crucial for toxicological analyses and understanding drug interactions within biological systems (Siek, 1978). Although the specific compound Ethyl 3-(butanoylamino)-2-oxobutanoate is not mentioned, the behavior of similar ethyl esters in solvent extraction could be indicative of its potential applications.
Environmental Impact and Degradation
The environmental fate of ethyl esters, especially in relation to their biodegradation and impact on soil and groundwater, is of significant scientific interest. A review focusing on ethyl tert-butyl ether (ETBE), a compound structurally similar to Ethyl 3-(butanoylamino)-2-oxobutanoate, highlights the microbial degradation pathways of ETBE in soil and groundwater, indicating the potential environmental impact of such compounds (Thornton et al., 2020).
Toxicological Evaluations
Understanding the toxicological profiles of chemicals is crucial for ensuring public safety and environmental protection. For instance, ethyl tertiary-butyl ether (ETBE), similar to Ethyl 3-(butanoylamino)-2-oxobutanoate, has undergone extensive toxicological reviews to assess its impact on human health and the environment, providing a framework for evaluating the safety of chemicals (Mcgregor, 2007).
Industrial and Technological Applications
The chemical properties of ethyl esters, including Ethyl 3-(butanoylamino)-2-oxobutanoate, can lead to various industrial and technological applications. Research on ethyl ferulate, a phenylpropanoid with a structure related to esters, highlights its potential uses in the nutraceutical and pharmaceutical industries due to its anti-inflammatory, antioxidant, and neuroprotective activities. This indicates a broader scope of applications for compounds within this chemical family (Cunha et al., 2019).
properties
IUPAC Name |
ethyl 3-(butanoylamino)-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSJTHDBNDHMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(butanoylamino)-2-oxobutanoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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